molecular formula C9H9ClO B1330637 1-(3-Chloro-4-methylphenyl)ethanone CAS No. 90792-98-6

1-(3-Chloro-4-methylphenyl)ethanone

Cat. No. B1330637
CAS RN: 90792-98-6
M. Wt: 168.62 g/mol
InChI Key: PREFXQVOGOGFHD-UHFFFAOYSA-N
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Description

The compound "1-(3-Chloro-4-methylphenyl)ethanone" is a chlorinated aromatic ketone with potential applications in various chemical syntheses. While the provided papers do not directly discuss this specific compound, they do provide insights into similar chlorinated aromatic ketones and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of chlorinated aromatic ketones typically involves chlorination reactions. For instance, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent . Similarly, other chlorinated ketones have been synthesized through various methods, such as one-pot reactions , condensation followed by cyclization , and heterocyclization10. These methods could potentially be adapted for the synthesis of "1-(3-Chloro-4-methylphenyl)ethanone."

Molecular Structure Analysis

The molecular structure of chlorinated aromatic ketones is often characterized using techniques like single-crystal X-ray diffraction , which provides detailed information about the geometry of the molecule. The presence of chlorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions.

Chemical Reactions Analysis

Chlorinated aromatic ketones can participate in various chemical reactions. For example, they can undergo cyclocondensation or react with nucleophiles to form different heterocycles10. The presence of the chloro and ketone groups in these molecules makes them reactive towards nucleophilic attack, which can be exploited in synthetic chemistry to produce a wide range of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic ketones can be studied using spectroscopic methods such as FTIR, NMR , and UV-Vis . These techniques provide information on the vibrational and electronic transitions within the molecule, which are influenced by the molecular structure and the presence of substituents like chlorine and methyl groups. Theoretical calculations, such as DFT computations, can also predict properties like HOMO-LUMO gaps, molecular electrostatic potential, and reactivity descriptors .

Scientific Research Applications

Chemical Characterization and Derivatives

  • Synthesis of Novel Compounds : The stem bark of Lamprothamnus zanguebaricus yielded two ethanones, including a new compound similar to 1-(3-Chloro-4-methylphenyl)ethanone, established by spectroscopic methods (Khan, Rutaihwa, & Mhehe, 2003).

  • Synthesis Approaches : A study describes a convenient approach for synthesizing 2- and 3-aminobenzo[b]thiophenes, involving a reaction of related compounds to 1-(3-Chloro-4-methylphenyl)ethanone (Androsov et al., 2010).

  • Antibacterial and Enzyme Inhibition : Derivatives of benzyl phenyl ketone, similar to 1-(3-Chloro-4-methylphenyl)ethanone, showed antibacterial and enzyme inhibitory properties, highlighting the compound's potential in these areas (Vásquez-Martínez et al., 2019).

  • Ultrasonic Studies : Ultrasonic studies of binary mixtures, including compounds related to 1-(3-Chloro-4-methylphenyl)ethanone, provide insights into binary interactions in these mixtures (Tangeda & Nallani, 2005).

  • Antioxidant and Anti-diabetic Agents : Novel chloroquinoline derivatives, structurally similar to 1-(3-Chloro-4-methylphenyl)ethanone, were investigated for their antioxidant activity and potential as anti-diabetic agents (Murugavel et al., 2017).

  • Platelet Aggregation Inhibitory Activity : Substituted 1-(2-hydroxy-phenyl)ethanone derivatives, related to 1-(3-Chloro-4-methylphenyl)ethanone, were screened for their potential as inhibitors of platelet aggregation (Akamanchi et al., 1999).

  • Synthesis and Biological Activity : The synthesis and evaluation of the biological activity of various compounds structurally related to 1-(3-Chloro-4-methylphenyl)ethanone emphasize its potential in creating effective antimicrobial agents (Sherekar et al., 2022).

Advanced Synthesis Techniques

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of 5-Phenyl-2-hydroxyacetophenone derivatives, structurally related to 1-(3-Chloro-4-methylphenyl)ethanone, underlines the compound's adaptability to green chemistry techniques (Soares et al., 2015).

  • Corrosion Inhibition in Metals : A study on the synthesis of novel triazole derivatives, including a compound similar to 1-(3-Chloro-4-methylphenyl)ethanone, showed potential as corrosion inhibitors in acidic environments (Jawad et al., 2020).

Safety And Hazards

According to the European Chemicals Agency (ECHA), 1-(3-Chloro-4-methylphenyl)ethanone is very toxic to aquatic life with long-lasting effects. It is also suspected of damaging fertility or the unborn child .

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREFXQVOGOGFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321764
Record name 1-(3-chloro-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)ethanone

CAS RN

90792-98-6
Record name 90792-98-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-chloro-4-methylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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